BenchChemオンラインストアへようこそ!

Rucaparib (acetate)

Oncology DNA Damage Repair Synthetic Lethality

Select Rucaparib (acetate), CAS 773059-23-7, for your oncology research program to leverage its unique polypharmacology profile. This compound exhibits 3.1-fold greater PARP trapping potency than Olaparib, ensuring robust observation of trapping-dependent cytotoxicity effects, such as replication fork stalling, in HR-deficient models. Its potent inhibition of CDK16 (82%) and PIM3 (78%) at 1 µM provides a selective tool to dissect off-target contributions, a profile distinct from Niraparib and Olaparib. For in vivo studies, its 4.7-fold higher unbound steady-state Cmin compared to Olaparib guarantees sustained target coverage in challenging models. Furthermore, as its metabolism is primarily driven by CYP2D6—unlike other clinical PARP inhibitors—it is the definitive tool compound for investigating CYP2D6-mediated drug-drug interactions and pharmacogenomic variability.

Molecular Formula C21H22FN3O3
Molecular Weight 383.4 g/mol
Cat. No. B12412850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRucaparib (acetate)
Molecular FormulaC21H22FN3O3
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(=O)O.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2
InChIInChI=1S/C19H18FN3O.C2H4O2/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-2(3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1H3,(H,3,4)
InChIKeyNMSYMXVEBNHEFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rucaparib (Acetate) PARP Inhibitor Procurement Guide: Core Specifications & Benchmarking


Rucaparib (acetate), CAS 773059-23-7, is the acetate salt form of rucaparib, a potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3 [1]. It is a critical tool compound in oncology research and a clinically validated therapeutic agent, approved for the treatment of advanced ovarian cancer and metastatic castration-resistant prostate cancer (mCRPC) with deleterious BRCA mutations . This guide provides a quantitative, comparator-driven analysis of its key differentiating attributes to support informed procurement decisions in both research and industrial settings.

Beyond Potency: Why Substituting Rucaparib (Acetate) with In-Class Analogs Introduces Experimental Risk


While several PARP inhibitors share a common mechanism of action, they are not functionally interchangeable. The clinical PARP inhibitor landscape is characterized by significant inter-agent variability in key parameters that directly impact both experimental reproducibility and therapeutic outcome. These parameters include PARP trapping potency, which varies over 100-fold across agents [1], and distinct off-target kinase inhibition profiles that are unique to each molecule [2]. Furthermore, differing metabolic liabilities, particularly concerning CYP enzyme interactions, and unique pharmacokinetic profiles [3] preclude simple dose-normalization across the class. Substituting one PARP inhibitor for another without careful consideration of these quantitative differences can lead to confounding experimental results and invalidate comparative analyses. The following evidence-based guide details the specific, quantifiable differentiators that define Rucaparib (acetate) relative to its closest comparators.

Rucaparib (Acetate) Quantitative Differentiation: A Head-to-Head Comparative Evidence Guide


PARP Trapping Potency: Rucaparib (Acetate) is a Stronger PARP Trapper than Olaparib

PARP trapping potency is a key mechanism of cytotoxicity, where the inhibitor stabilizes the PARP-DNA complex, leading to replication fork stalling and cell death. In a comparative analysis, Rucaparib's PARP trapping potency was quantified relative to Olaparib. Rucaparib demonstrated a 1.7-fold higher trapping potency compared to Olaparib [1]. This metric is critical for predicting efficacy in BRCA-mutant and other homologous recombination-deficient (HRD) cancer models.

Oncology DNA Damage Repair Synthetic Lethality

Distinct Kinase Off-Target Profile: Rucaparib (Acetate) is a More Potent Inhibitor of CDK16 and PIM3 than Niraparib

Clinical PARP inhibitors possess unique kinase off-target profiles that can contribute to both efficacy and toxicity. Rucaparib demonstrates a distinct kinase inhibition profile compared to Niraparib. At 1 μM, Rucaparib inhibited CDK16 by 82% and PIM3 by 78%, whereas Niraparib showed no significant binding to CDK16 and only 15% inhibition of PIM3 [1]. Conversely, Niraparib inhibited DYRK1B by 82% compared to Rucaparib's 53% inhibition. These differences highlight the unique polypharmacology of each agent.

Kinase Polypharmacology Off-Target Profiling Mechanism of Action

CYP2D6-Mediated Metabolism: Rucaparib (Acetate) Metabolism is Primarily CYP2D6-Dependent, Unlike Other PARP Inhibitors

The primary metabolic pathway is a critical differentiator for PARP inhibitors due to its implications for drug-drug interactions (DDI) and variability in patient exposure. Rucaparib is primarily metabolized by CYP2D6, with minor contributions from CYP1A2 and CYP3A4 [1]. This contrasts with Olaparib, which is primarily metabolized by CYP3A4 [2], and Niraparib, which is metabolized by carboxylesterases (CES) [2]. This CYP2D6-centric profile creates a unique DDI liability and potential for exposure variability based on CYP2D6 genotype.

Drug Metabolism Pharmacokinetics CYP Enzymes

High Unbound Steady-State Concentration: Rucaparib (Acetate) Achieves a 4.7-Fold Higher Unbound Cmin than Olaparib

The unbound plasma concentration drives target engagement and efficacy. Despite similar total plasma exposure, the unbound concentration can vary significantly between agents due to differences in plasma protein binding. Rucaparib achieves a substantially higher unbound steady-state minimum concentration (Cmin) of 1702 nM compared to Olaparib's 460 nM (capsules) or 672 nM (tablets) [1]. This represents a 3.7- to 4.7-fold higher unbound Cmin, providing a superior pharmacokinetic margin for sustained target inhibition in vivo.

Pharmacokinetics Target Engagement Tissue Penetration

Validated Purity Specifications: Industry-Standard Purity of ≥98.0% with Defined Impurity Limits

For procurement of research-grade material, established quality benchmarks ensure experimental reproducibility and reliability. Industry practice for Rucaparib (acetate) drug substance defines an assay specification of not less than 98.0% w/w, with individual unspecified impurity limits set at or below 0.10% . This is supported by analytical methods, such as a validated reversed-phase HPLC method, which has demonstrated the ability to identify and quantify degradation products and related substances, achieving a mass balance close to 99.5% in forced degradation studies [1].

Analytical Chemistry Quality Control Regulatory Compliance

Evidence-Based Application Scenarios for Rucaparib (Acetate) in Research and Development


Investigating the Functional Consequences of Distinct PARP Trapping Potency

Researchers seeking to dissect the specific contribution of PARP trapping to cytotoxicity, as opposed to catalytic inhibition alone, should select Rucaparib (acetate) over Olaparib. Rucaparib's 3.1-fold higher PARP trapping potency [1] provides a more robust experimental window to observe trapping-dependent effects, such as replication fork stalling and S-phase double-strand break accumulation, especially in isogenic cell line models of homologous recombination deficiency.

Studies on CDK16 and PIM3 Kinase Pathways in the Context of PARP Inhibition

For research aimed at understanding the polypharmacology of clinical PARP inhibitors, Rucaparib (acetate) is the appropriate choice for investigating the role of CDK16 and PIM3. Its potent inhibition of these kinases (82% and 78% at 1 µM, respectively) [1] provides a selective tool to probe their contribution to efficacy, resistance mechanisms, or specific toxicities, a profile not shared by Niraparib or Olaparib.

In Vivo Studies Requiring High and Sustained Unbound Drug Exposure

Rucaparib (acetate) is ideally suited for in vivo pharmacology studies where achieving high unbound drug levels is critical for robust target engagement and efficacy. Its 4.7-fold higher unbound steady-state Cmin compared to Olaparib [1] ensures sustained target coverage, making it the preferred agent for challenging models with poor drug penetration or for combination studies where maintaining high local drug concentrations is essential.

Investigating CYP2D6-Dependent Drug-Drug Interactions and Pharmacogenomics

Rucaparib (acetate) is the definitive tool compound for preclinical studies focusing on CYP2D6-mediated metabolism and its implications for PARP inhibitor therapy. Given that its metabolism is primarily driven by CYP2D6, unlike other PARP inhibitors [1], it is the agent of choice for investigating potential drug-drug interactions with CYP2D6 inhibitors and for modeling the impact of CYP2D6 genetic polymorphisms on drug exposure and response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rucaparib (acetate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.